molecular formula C31H34N4O3S B12451480 N-(2,6-dimethylphenyl)-1-[(furan-2-ylmethyl){[(4-phenyl-1H-imidazol-2-yl)sulfanyl]acetyl}amino]cyclohexanecarboxamide

N-(2,6-dimethylphenyl)-1-[(furan-2-ylmethyl){[(4-phenyl-1H-imidazol-2-yl)sulfanyl]acetyl}amino]cyclohexanecarboxamide

Cat. No.: B12451480
M. Wt: 542.7 g/mol
InChI Key: KSCSYYCJKYZRJU-UHFFFAOYSA-N
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Description

N-(2,6-dimethylphenyl)-1-[(furan-2-ylmethyl){[(4-phenyl-1H-imidazol-2-yl)sulfanyl]acetyl}amino]cyclohexanecarboxamide is a complex organic compound with a diverse range of applications in scientific research. This compound is characterized by its intricate molecular structure, which includes a cyclohexane ring, a furan ring, and an imidazole ring, among other functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-dimethylphenyl)-1-[(furan-2-ylmethyl){[(4-phenyl-1H-imidazol-2-yl)sulfanyl]acetyl}amino]cyclohexanecarboxamide typically involves multiple steps, each requiring specific reagents and conditions. The process often begins with the preparation of intermediate compounds, which are then combined through various chemical reactions to form the final product. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired chemical transformations occur efficiently.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is optimized to maximize yield and minimize impurities, ensuring the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-dimethylphenyl)-1-[(furan-2-ylmethyl){[(4-phenyl-1H-imidazol-2-yl)sulfanyl]acetyl}amino]cyclohexanecarboxamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of new functional groups.

    Reduction: The opposite of oxidation, reduction involves the addition of hydrogen or the removal of oxygen.

    Substitution: In this reaction, one functional group is replaced by another, often facilitated by specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to enhance reaction rates. The conditions for these reactions can vary widely, from room temperature to elevated temperatures and pressures, depending on the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield new functional groups such as ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2,6-dimethylphenyl)-1-[(furan-2-ylmethyl){[(4-phenyl-1H-imidazol-2-yl)sulfanyl]acetyl}amino]cyclohexanecarboxamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in the synthesis of other complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions and cellular processes.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a component in various industrial processes.

Mechanism of Action

The mechanism of action of N-(2,6-dimethylphenyl)-1-[(furan-2-ylmethyl){[(4-phenyl-1H-imidazol-2-yl)sulfanyl]acetyl}amino]cyclohexanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,6-dimethylphenyl)-1-[(furan-2-ylmethyl)amino]cyclohexanecarboxamide
  • N-(2,6-dimethylphenyl)-1-[(4-phenyl-1H-imidazol-2-yl)sulfanyl]cyclohexanecarboxamide

Uniqueness

N-(2,6-dimethylphenyl)-1-[(furan-2-ylmethyl){[(4-phenyl-1H-imidazol-2-yl)sulfanyl]acetyl}amino]cyclohexanecarboxamide is unique due to its combination of functional groups and structural complexity. This uniqueness allows it to interact with a wide range of molecular targets and participate in diverse chemical reactions, making it a valuable compound in various fields of research.

Properties

Molecular Formula

C31H34N4O3S

Molecular Weight

542.7 g/mol

IUPAC Name

N-(2,6-dimethylphenyl)-1-[furan-2-ylmethyl-[2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetyl]amino]cyclohexane-1-carboxamide

InChI

InChI=1S/C31H34N4O3S/c1-22-11-9-12-23(2)28(22)34-29(37)31(16-7-4-8-17-31)35(20-25-15-10-18-38-25)27(36)21-39-30-32-19-26(33-30)24-13-5-3-6-14-24/h3,5-6,9-15,18-19H,4,7-8,16-17,20-21H2,1-2H3,(H,32,33)(H,34,37)

InChI Key

KSCSYYCJKYZRJU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2(CCCCC2)N(CC3=CC=CO3)C(=O)CSC4=NC=C(N4)C5=CC=CC=C5

Origin of Product

United States

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